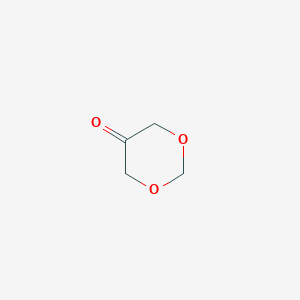

1,3-Dioxan-5-one

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

87683-81-6 |

|---|---|

Formule moléculaire |

C4H6O3 |

Poids moléculaire |

102.09 g/mol |

Nom IUPAC |

1,3-dioxan-5-one |

InChI |

InChI=1S/C4H6O3/c5-4-1-6-3-7-2-4/h1-3H2 |

Clé InChI |

GYRVFISXYPPJBT-UHFFFAOYSA-N |

SMILES canonique |

C1C(=O)COCO1 |

Origine du produit |

United States |

Sophisticated Methodologies for the Preparation of 1,3 Dioxan 5 One and Its Derivatives

Strategic Approaches to the Core 1,3-Dioxan-5-one Scaffold

The construction of the fundamental this compound framework is achieved through several key synthetic strategies, each with its own advantages in terms of efficiency and substrate scope.

Optimized Condensation Reactions from Polyhydroxylated Precursors

A primary and widely utilized method for constructing the this compound core involves the acid-catalyzed condensation of a polyhydroxylated C3-precursor, most commonly dihydroxyacetone or its dimer, with an appropriate carbonyl compound or its equivalent. Dihydroxyacetone serves as a synthetic equivalent to the achiral ketotriose, making it a valuable C3 building block. iau.irscispace.com

The reaction conditions for these condensations have been systematically optimized to improve yields and simplify procedures. For instance, the reaction of dihydroxyacetone dimer with 2,2-dimethoxypropane (B42991) has been shown to be effectively catalyzed by acetic acid in dioxane, providing a clear and colorless liquid product. iau.ir The choice of catalyst and solvent is crucial; while catalysts like camphorsulfonic acid (CSA) and p-toluenesulfonic acid (PTSA) give negligible amounts of the desired product, acetic acid proves to be substantially more effective. iau.ir

A general route starting from tris(hydroxymethyl)aminomethane has also been described. This involves protection of the diol functionality via acetalization with 2,2-dimethoxypropane, followed by oxidative cleavage to yield the target 2,2-dimethyl-1,3-dioxan-5-one (B43941). chemicalbook.com

Table 1: Optimization of Condensation Reaction for 2,2-Dimethyl-1,3-dioxan-5-one iau.ir

| Entry | Catalyst (mol%) | Solvent | Yield (%) |

| 1 | CSA (20) | Dioxane | Negligible |

| 2 | PTSA (20) | Dioxane | Negligible |

| 3 | Acetic Acid (20) | - | Substantial |

| 4 | Acetic Acid (20) | Dioxane | Efficient |

Advanced Oxidative Transformations for Dioxan-5-one Formation

Oxidative methods provide another avenue to the this compound scaffold, often starting from a precursor with a hydroxyl group at the C5 position. A notable example involves the oxidation of 2-phenyl-1,3-dioxan-5-ol. google.com This approach, however, may require the separation of isomers prior to oxidation. google.com

A more versatile oxidative strategy starts from tris(hydroxymethyl)nitromethane (B93346) or tris(hydroxymethyl)aminomethane. google.comcdnsciencepub.comcdnsciencepub.com For example, 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane can be synthesized and subsequently subjected to oxidative cleavage using sodium periodate (B1199274) (NaIO₄) in the presence of potassium dihydrogenphosphate (KH₂PO₄) to afford 2,2-dimethyl-1,3-dioxan-5-one in high yield. chemicalbook.com This two-step process, beginning with the acetalization of tris(hydroxymethyl)aminomethane, provides a reliable route to the desired ketone. chemicalbook.com

Furthermore, a patented method describes the oxidation of a mixture containing a 1,3-dioxane (B1201747) and a 1,3-dioxolane (B20135) under oxidative esterification conditions to produce the corresponding this compound. google.comwipo.int

Efficient In Situ Generation Techniques for Dioxan-5-one Derivatives

To streamline synthetic sequences, methods for the in situ generation of this compound derivatives have been developed. These techniques avoid the isolation of the often-sensitive ketone intermediate, directly using it in subsequent reactions. A notable method involves the acid-catalyzed reaction between trialkoxyalkanes and dihydroxyacetone dimer. scispace.comresearchgate.net This approach generates the this compound derivative, which can then be immediately subjected to reactions like the Claisen-Schmidt condensation with aromatic aldehydes in the presence of pyrrolidine (B122466) to produce bischalcones in high yields. scispace.comresearchgate.net This one-pot procedure is advantageous as it circumvents the stepwise processes that often require excessive reagents. scispace.comresearchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral 1,3-Dioxan-5-ones

The synthesis of chiral 1,3-dioxan-5-ones is of significant interest as these compounds serve as precursors for stereochemically rich molecules.

Preparation of Stereodefined 2-Substituted-1,3-Dioxan-5-ones

The preparation of stereodefined 2-substituted-1,3-dioxan-5-ones can be achieved through various stereoselective reactions. Aldol (B89426) reactions of enolates derived from 1,3-dioxan-5-ones have been extensively studied. Boron enolates, generated in situ, react with aldehydes like benzaldehyde (B42025) to give the anti-aldol product with high diastereoselectivity. acs.org In contrast, lithium enolates generally provide high anti-selectivity only with aldehydes that are branched at the α-position. acs.org

Pyrrolidine enamines derived from 1,3-dioxan-5-ones undergo highly stereocontrolled α,α'-annelation reactions with methyl α-(bromomethyl)acrylate to yield bridged 2,4-dioxabicyclo[3.3.1]nonane systems. nih.gov The stereochemical outcome is dictated by steric and stereoelectronic effects in the boat-like transition state of the 1,3-dioxane ring. nih.gov

Table 2: Diastereoselectivity in Aldol Reactions of this compound Enolates with Benzaldehyde acs.org

| Enolate Type | Diastereomeric Ratio (anti:syn) |

| Boron Enolate | up to 96:4 |

| Lithium Enolate | Lower selectivity |

Utilization of Chiral Auxiliaries in Dioxan-5-one Synthesis

Chiral auxiliaries have been instrumental in achieving enantioselective synthesis of this compound derivatives. The SAMP/RAMP hydrazone methodology, developed by Enders, is a powerful tool for the asymmetric alkylation of 2,2-dimethyl-1,3-dioxan-5-one. researchgate.netthieme-connect.comresearchgate.net In this approach, the dioxanone is first condensed with a chiral auxiliary, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), to form a chiral hydrazone. thieme-connect.comresearchgate.netthieme-connect.com Deprotonation of this hydrazone followed by reaction with an electrophile leads to the formation of α-substituted products with excellent diastereo- and enantiomeric excesses. thieme-connect.comthieme-connect.com Subsequent cleavage of the auxiliary furnishes the desired chiral α-substituted or α,α'-disubstituted 1,3-dioxan-5-ones. thieme-connect.com

Another approach involves the enantioselective deprotonation of Cs-symmetrical dioxanones using chiral lithium amide bases. acs.orgresearcher.life The use of bulky or fluorinated chiral lithium amides can achieve enantiomeric excesses of up to 90%. acs.org

Mechanistic Investigations and Reactivity Profiles of 1,3 Dioxan 5 One

Exploration of Carboanion Chemistry

The generation of carbanionic species, specifically enolates, from 1,3-dioxan-5-one is a fundamental transformation that unlocks a wide array of subsequent reactions. The nature of the metal counterion and the reaction conditions play a crucial role in the formation and subsequent reactivity of these enolates.

Formation and Reactivity of Metal Enolates (Lithium, Boron, Titanium)

The deprotonation of 1,3-dioxan-5-ones can be achieved using various bases, with lithium diisopropylamide (LDA) being a common choice. cdnsciencepub.comresearcher.life However, the reaction is highly sensitive to the solvent used. In diethyl ether, reduction of the carbonyl group via hydride transfer from LDA can be a significant side reaction. cdnsciencepub.com The use of tetrahydrofuran (B95107) (THF) as a solvent suppresses this reduction and favors the formation of the desired lithium enolate. cdnsciencepub.com

Boron enolates of 1,3-dioxan-5-ones, generated in situ, exhibit distinct reactivity compared to their lithium counterparts. acs.org They have been shown to react with aldehydes to produce aldol (B89426) adducts with high diastereoselectivity. acs.org Titanium enolates, while less commonly described for this specific substrate in the provided context, are generally known for their unique reactivity and selectivity profiles in aldol reactions.

The reactivity of these metal enolates is a cornerstone of their synthetic utility. Lithium enolates of 1,3-dioxan-5-ones readily participate in aldol addition reactions with various aldehydes. cdnsciencepub.comresearcher.life Boron enolates have been specifically noted for their high anti-selectivity in reactions with benzaldehyde (B42025). acs.org

Enantioselective Deprotonation with Chiral Amide Bases

A key advancement in the chemistry of 1,3-dioxan-5-ones is the ability to achieve enantioselective deprotonation. This is accomplished using chiral lithium amide bases, which can differentiate between the two enantiotopic protons at the α-position of the ketone. cdnsciencepub.comresearcher.lifeacs.org This method allows for the creation of non-racemic enolates from prochiral starting materials.

For instance, chiral lithium amides have been successfully employed to deprotonate 1,3-dioxan-5-ones with different alkyl groups at the 2-position, achieving enantiomeric excesses (ee) of up to 70%. cdnsciencepub.comresearcher.life More specifically, chiral lithium amide bases with a bulky or fluorinated R group have demonstrated efficient enantioselective deprotonation, with enantiomeric excesses reaching up to 90%. acs.org This strategy provides a powerful tool for asymmetric synthesis, enabling the preparation of chiral building blocks.

Trapping Strategies for Enolates

Once formed, the enolates of this compound can be "trapped" by various electrophiles, leading to the formation of new carbon-carbon bonds. A common strategy to avoid side reactions, such as self-aldolization, is to trap the enolate as a silyl (B83357) enol ether. cdnsciencepub.comresearcher.life This is often achieved using an internal quench procedure with reagents like trimethylsilyl (B98337) chloride (TMS-Cl). cdnsciencepub.com The resulting silyl enol ethers are stable intermediates that can be isolated and subsequently used in reactions like aldol additions.

Another trapping strategy involves the direct reaction of the enolate with an electrophile, such as an aldehyde, in an aldol addition reaction. cdnsciencepub.comresearcher.life Quenching the enolate with an aldehyde instead of water has been shown to suppress self-aldol condensation and lead to the desired aldol adducts in good yields. These trapping strategies are essential for controlling the reactivity of the enolate and channeling it towards the desired product.

Stereocontrolled Reactions at the α-Positions of this compound

The ability to control the stereochemical outcome of reactions at the α-positions of this compound is a critical aspect of its synthetic utility. This control allows for the synthesis of complex molecules with defined three-dimensional structures.

Diastereoselective Aldol Additions

The aldol addition of this compound enolates to aldehydes often proceeds with a high degree of diastereoselectivity. The lithium enolates of these compounds have been shown to be threo-selective in their reactions with various aldehydes, a result that is consistent with the Zimmerman-Traxler model. cdnsciencepub.comresearcher.lifeharvard.edu This model predicts a chair-like transition state for the reaction. harvard.edu Diastereoselectivities exceeding 95:5 have been observed in these reactions. cdnsciencepub.com

Boron enolates of 1,3-dioxan-5-ones also exhibit excellent diastereoselectivity, providing the anti-aldol product with high selectivity in reactions with benzaldehyde. acs.org The choice of the metal enolate (lithium vs. boron) can thus be used to control the stereochemical outcome of the aldol addition, providing access to either the syn or anti diastereomer.

Table 1: Diastereoselectivity in Aldol Additions of this compound Enolates

| Enolate Type | Aldehyde | Major Diastereomer | Diastereomeric Ratio (anti:syn or threo) |

| Lithium | Various Aldehydes | threo | >95:5 |

| Boron | Benzaldehyde | anti | up to 96:4 |

α,α'-Annelation Reactions and Stereochemical Outcomes

Beyond simple additions, 1,3-dioxan-5-ones can undergo α,α'-annelation reactions to construct bicyclic ring systems. researchgate.netacs.orgnih.gov In these reactions, both α-positions of the ketone are functionalized in a single transformation. For example, the pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones react with methyl α-(bromomethyl)acrylate to yield bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol. researchgate.netacs.orgnih.gov

The stereochemical outcome of these annelation reactions is rationalized by considering steric and stereoelectronic interactions in a proposed boat-like conformation of the 1,3-dioxane (B1201747) ring intermediate. researchgate.netacs.orgnih.gov Subsequent kinetic protonation establishes the stereochemistry of the newly formed ring. researchgate.netacs.orgnih.gov This method provides a concise and stereoselective route to complex, highly oxygenated cyclohexane (B81311) rings, which are found in various natural products. researchgate.netacs.org

Asymmetric Alkylation via Hydrazone Methodology

The asymmetric alkylation of this compound has been effectively achieved using the SAMP/RAMP-hydrazone methodology, establishing it as a versatile chiral dihydroxyacetone equivalent. lookchem.comcdnsciencepub.comresearchgate.net This method involves the formation of a hydrazone from 2,2-dimethyl-1,3-dioxan-5-one (B43941) and a chiral auxiliary, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). lookchem.comgrafiati.com The resulting chiral hydrazone can then undergo diastereoselective alkylation.

The process facilitates the synthesis of enantiomerically enriched α-substituted and α,α'-disubstituted 1,3-dioxan-5-ones. researchgate.netwiley-vch.de The SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one, for instance, can be deprotonated to form an aza-enolate, which then reacts with electrophiles. researchgate.net This has been successfully applied in reactions with various electrophiles, including alkyl halides and even aziridines. researchgate.netwiley-vch.de For example, the nucleophilic addition of the SAMP-hydrazone aza-enolate to N-tosyl aziridine, followed by ozonolysis to remove the auxiliary, yields the corresponding product in good yield (70%) and with excellent enantioselectivity (ee > 98%). researchgate.net

This methodology has proven valuable in the total synthesis of complex natural products. lookchem.com For instance, it was a key step in the asymmetric synthesis of 4′-epi-trachycladines A and B, where the dioxanone-SAMP-hydrazone was transformed into a trisubstituted derivative through a triple α-/α′-alkylation. lookchem.com Similarly, an iterative alkylation approach based on the SAMP-hydrazone method was employed in the total synthesis of (+)-pectinatone. grafiati.com The high degree of stereocontrol, often with diastereomeric and enantiomeric excesses exceeding 95-99%, underscores the power of this technique. researchgate.netwiley-vch.de

Subsequent cleavage of the chiral auxiliary from the alkylated hydrazone provides the corresponding mono- or α,α′-disubstituted acetonide-protected ketodiols with high stereopurity. researchgate.net This makes the hydrazone methodology a powerful tool for creating chiral building blocks from the simple, achiral this compound.

Catalytic Transformations of this compound

This compound, particularly the 2,2-dimethyl derivative, is a widely utilized protected dihydroxyacetone equivalent in organocatalytic asymmetric reactions. Proline and its derivatives have emerged as highly effective catalysts for these transformations, particularly in aldol reactions. mdpi.com These reactions provide a direct route to selectively protected carbohydrates and other polyoxygenated molecules. researchgate.net

The (S)-proline-catalyzed aldol condensation between 2,2-dimethyl-1,3-dioxan-5-one and various aldehydes demonstrates good reactivity and stereoselectivity. mdpi.com For instance, reactions with less reactive aldehydes like benzaldehyde and 4-bromobenzaldehyde, promoted by just 10 mol% of proline, have been successfully demonstrated. mdpi.com The presence of water can significantly influence the reaction, with studies showing that a specific amount of water is necessary to achieve high yields in reactions with α-silyloxy aldehydes. researchgate.net

The versatility of this approach is further highlighted in its application with other ketones and aldehydes. For example, proline-catalyzed reactions with isatins, using a novel N-prolinylanthranilamide-based pseudopeptide organocatalyst, afford products in good yields and with good enantioselectivities and diastereoselectivities. beilstein-journals.org Furthermore, diastereoselective proline-catalyzed syn-aldol reactions between dioxanones and (S)-isoserinal hydrate (B1144303) have been developed for the synthesis of l-deoxymannojirimycin and l-deoxyidonojirimycin. acs.orgnih.gov

The stereochemical outcome of these reactions can be controlled by the choice of catalyst and the conformation of the substrates, demonstrating reagent stereocontrol. researchgate.net This allows for the selective synthesis of different stereoisomers.

Table 1: Proline-Catalyzed Aldol Reactions of 2,2-Dimethyl-1,3-dioxan-5-one

| Aldehyde | Catalyst (mol%) | Diastereomeric Ratio (anti/syn) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | (S)-Proline (10) | - | Good | mdpi.com |

| 4-Bromobenzaldehyde | (S)-Proline (10) | - | Good | mdpi.com |

| Cyclohexanone/Aromatic Aldehydes | (S)-Proline (10) | 84:16 | 89 (conversion) | mdpi.com |

| Isatins | N-prolinylanthranilamide-based pseudopeptide | Good | Good | beilstein-journals.org |

| (S)-isoserinal hydrate | Proline | syn-selective | - | acs.orgnih.gov |

While organocatalysis is prominent, this compound and its derivatives also find application in transition metal-catalyzed reactions. These processes offer alternative and complementary pathways for C-C and C-heteroatom bond formation. eie.gr For instance, the enolates of 1,3-dioxan-5-ones can be utilized in metal-catalyzed reactions.

Palladium-catalyzed reactions are a notable example. Chiral pincer Pd complexes have been designed and proven effective in catalyzing the enantioselective allylation of isatins, which are structurally related to substrates used in dioxanone chemistry. beilstein-journals.org Although direct examples with this compound are less common in the initial search, the principles of using metal enolates are transferable. Boron enolates of 1,3-dioxan-5-ones, for example, react with aldehydes to give anti-aldol products with high selectivity. acs.org

Iridium catalysis also presents potential applications. Cationic iridium complexes have been used for asymmetric intramolecular hydroarylation of α-ketoamides to produce 3-substituted 3-hydroxy-2-oxindoles, showcasing the potential for creating complex chiral centers. beilstein-journals.org The broader field of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, provides a vast toolkit that could be applied to functionalized this compound derivatives, although specific examples were not the primary focus of the initial search. eie.gr

The complementary nature of organocatalysis and transition metal-based methods has been demonstrated in the stereodivergent synthesis of heptose enantiomers starting from 2,2-dimethyl-1,3-dioxan-5-one. researchgate.net This synthesis utilized a proline-mediated reaction followed by a lithium enolate-mediated aldol reaction, highlighting how different catalytic systems can be strategically combined. researchgate.net

Organocatalytic Approaches (e.g., Proline-Catalyzed Reactions)

Elucidation of Reaction Mechanisms and Kinetics

The reactivity of this compound is largely governed by the kinetics of its deprotonation and subsequent reactions of the resulting enolate. Studies have shown that deprotonation can be achieved using strong bases like lithium diisopropylamide (LDA). cdnsciencepub.comresearcher.life However, this process can compete with the reduction of the carbonyl group, where LDA acts as a hydride donor, yielding the corresponding dioxanol. cdnsciencepub.comresearcher.life The extent of this reduction side reaction is influenced by the solvent and the substitution at the 2-position of the dioxanone ring. cdnsciencepub.com For instance, the reduction is less pronounced in 2,2-dialkyldioxanones compared to 2-alkyldioxanones. researcher.life

The formation of silyl enol ethers via an internal quench procedure can minimize this reduction. cdnsciencepub.comresearcher.life When the lithium enolates of dioxanones are quenched with water, self-aldol products can form in substantial amounts. cdnsciencepub.com

The kinetics of addition reactions of these enolates to aldehydes are crucial for determining the stereochemical outcome. The addition of lithium enolates to aldehydes has been found to be threo-selective, which is consistent with the Zimmerman-Traxler model. researcher.life Boron enolates of 1,3-dioxan-5-ones exhibit high anti-selectivity in their reactions with benzaldehyde. acs.org The stereochemical results of annelation reactions have been rationalized by considering intermediate boat-like conformations of the 1,3-dioxane ring followed by kinetic protonation. nih.govacs.org

Kinetic modeling has been applied to understand complex reaction networks, such as in the oxidation of related cyclic ethers, which can provide insights into the fundamental reaction pathways. researchgate.net For Brønsted acid-catalyzed reactions, kinetic studies have correlated apparent activation energies with the deprotonation energies of the catalyst and the solvation energies of the proton, highlighting the factors that control reactivity. researchgate.net

Table 2: Enantioselective Deprotonation of 2-tert-Butyl-2-methyl-1,3-dioxan-5-one

| Chiral Lithium Amide Base | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

|---|---|---|---|

| Base derived from (-)-sparteine | up to 70 | 50-60 | cdnsciencepub.com |

| PhCH(Me)N(Li)R (R=adamantyl) | up to 90 | - | acs.org |

| PhCH(Me)N(Li)R (R=CH₂CF₃) | up to 90 | - | acs.org |

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving 1,3-dioxane derivatives. These studies provide detailed insights into the geometries and energies of transition states and intermediates, which are often difficult to observe experimentally.

For the parent 1,3-dioxane ring, computational studies have determined the relative energies of different conformers, such as the chair and twist-boat forms. researchgate.net The chair conformation is generally the most stable. researchgate.net Such analyses are crucial for understanding the conformational preferences of the this compound ring during a reaction, which in turn influences the stereochemical outcome. For example, computational models suggest that in substituted 1,3-dioxanes, the ring can be locked into a single dominant conformation.

In the context of reaction mechanisms, DFT has been used to model the transition states for cyclization reactions, such as the Prins cyclization to form 1,3-dioxanes. scielo.br These calculations can identify the lowest energy pathways, whether they are concerted or stepwise, and can rationalize the observed stereoselectivity. scielo.br For instance, an alternative non-ionic pathway for the Prins cyclization has been proposed based on DFT calculations, which found that pathways with low activation energies were possible when explicit solvent molecules were included in the model. scielo.br

Computational methods have also been employed to investigate transition states in organocatalytic reactions. For proline-catalyzed aldol reactions, modeling of the transition states can explain the observed diastereo- and enantioselectivity. wiley-vch.de These models often consider the formation of key intermediates like enamines and oxazolidinones and their interactions with the aldehyde substrate. wiley-vch.deresearchgate.net The Zimmerman-Traxler model, which predicts the stereochemical outcome of aldol reactions based on a chair-like transition state, is often supported and refined by these computational studies. wiley-vch.deresearcher.life

Strategic Applications of 1,3 Dioxan 5 One in Complex Molecule Synthesis

Role as a 1,3-Dihydroxyacetone Equivalent in Carbohydrate Chemistry

1,3-Dioxan-5-one and its derivatives, such as the commonly used 2,2-dimethyl-1,3-dioxan-5-one (B43941), serve as crucial synthetic equivalents of dihydroxyacetone (DHA). researchgate.netiau.ir While DHA is a key C3 building block in biological systems for constructing complex carbohydrates, its chemical utility is hampered by its tendency to exist as a relatively inactive dimer. researchgate.netscispace.com Protected heterocyclic synthons like 1,3-dioxan-5-ones circumvent this issue, providing a stable and reactive platform for various synthetic transformations. researchgate.netscispace.com These compounds are instrumental in asymmetric organocatalysis for the synthesis of not only carbohydrates but also other biologically relevant molecules like sphingolipids and polyketide-derived natural products.

The utility of this compound derivatives as dihydroxyacetone phosphate (B84403) (DHAP) equivalents is prominent in biomimetic approaches to carbohydrate synthesis. researchgate.netnih.gov Nature employs DHAP in enzyme-catalyzed aldol (B89426) reactions to stereoselectively produce more complex carbohydrates. researchgate.net Similarly, chemists utilize this compound in organocatalyzed reactions, such as those employing proline, to mimic these biological processes and achieve the asymmetric synthesis of various carbohydrate structures. researchgate.netnih.gov

Asymmetric Synthesis of Higher Carbohydrates and Ketohexoses

The application of this compound as a chiral building block has been pivotal in the asymmetric synthesis of higher-order carbohydrates and ketohexoses. A significant strategy involves the proline-catalyzed aldol reaction between 2,2-disubstituted-1,3-dioxan-5-ones and aldehydes. This methodology allows for the controlled formation of carbon-carbon bonds, leading to the construction of complex sugar backbones with high stereoselectivity. researchgate.netresearchgate.net

For instance, the reaction of boron and lithium enolates derived from 1,3-dioxan-5-ones with glyceraldehyde derivatives directly yields protected ketohexoses. acs.org Specifically, boron enolates tend to produce the anti-aldol product with high selectivity. acs.org The stereochemical outcome of these reactions can be influenced by the choice of catalyst and reaction conditions, enabling access to a variety of sugar isomers.

Researchers have successfully applied this strategy to the synthesis of various monosaccharides. For example, a stereodivergent synthesis of both enantiomers of glycero-allo-heptose has been achieved starting from a 2,2-disubstituted-1,3-dioxan-5-one. researchgate.net Furthermore, this methodology has been extended to the synthesis of rare carbohydrates like L-altrose through a de novo approach involving a one-pot catalytic asymmetric tandem reaction. researchgate.net

The following table summarizes key findings in the asymmetric synthesis of higher carbohydrates and ketohexoses using this compound derivatives:

| Starting Materials | Catalyst/Reagent | Product Type | Key Findings |

| 2,2-Dialkyl-1,3-dioxan-5-ones, 1,3-Dithiane-2-carboxaldehyde | L-Proline | Protected D-ribose intermediate | Two sequential proline-catalyzed aldol additions were used to construct the carbohydrate backbone. researchgate.net |

| This compound, Aldehydes | Chiral Lithium Amide Bases | Protected Ketohexoses | Enantioselective deprotonation of the dioxanone followed by reaction with glyceraldehyde derivatives. acs.org |

| 2,2-Dimethyl-1,3-dioxan-5-one, Isatins | N-prolinylanthranilamide-based pseudopeptide | 3-Hydroxyoxindoles with a carbohydrate moiety | Good yields and stereoselectivities were achieved. beilstein-journals.org |

| 2,2-Dimethyl-1,3-dioxan-5-one, (R)-Glyceraldehyde | (S)-Proline | Three of four possible ketohexose isomers | Demonstrated the feasibility of direct asymmetric synthesis of ketohexoses. collectionscanada.gc.ca |

Construction of Iminosugars and Azasugars

The versatility of the this compound framework extends to the synthesis of iminosugars and azasugars, which are carbohydrate analogues where a nitrogen atom replaces the ring oxygen. clockss.org These compounds are of significant interest due to their potential as glycosidase inhibitors, with therapeutic applications in various diseases. clockss.orgmdpi.com

A common strategy involves using the aldol adducts derived from this compound as precursors for introducing the nitrogen atom. For example, a proline-catalyzed enantioselective aldol reaction between 2,2-dimethyl-1,3-dioxan-5-one and an α-chloroaldehyde can generate a key chlorohydrin intermediate. researchgate.netresearchgate.net Subsequent highly diastereoselective reductive amination of this adduct, followed by cyclization, provides rapid access to protected iminosugars. researchgate.net This methodology has been successfully applied to the synthesis of precursors for potent nucleoside hydrolase inhibitors. researchgate.net

This approach allows for the creation of a diverse range of iminosugar structures, including pyrrolidine (B122466) and indolizidine alkaloids. clockss.orgresearchgate.net For instance, L-deoxymannojirimycin and L-deoxyidonojirimycin have been synthesized via an organocatalyzed syn-aldol reaction of a this compound derivative with (S)-isoserinal hydrate (B1144303). researchgate.net

The following table highlights examples of iminosugars synthesized using this compound:

| Precursor from this compound | Reaction Sequence | Target Iminosugar/Azasugar | Significance |

| syn-aldol adduct with (S)-isoserinal hydrate | Organocatalysis | L-Deoxymannojirimycin, L-Deoxyidonojirimycin | Demonstrates application in synthesizing biologically active iminosugars. researchgate.net |

| Chlorohydrin aldol adducts | Reductive amination, cyclization | Differentially protected iminosugars | Provides a rapid and stereoselective route to iminosugar scaffolds. researchgate.net |

| Aldol adducts from proline-catalyzed reactions | Reductive amination | Selectively protected 5′-deoxy-iminosugars | Enables access to a variety of glycomimetic structures. researchgate.net |

Synthesis of Oxygenated Natural Product Scaffolds

This compound is a valuable building block for the synthesis of various oxygenated natural product scaffolds beyond carbohydrates. researchgate.netnih.gov Its inherent functionality and the stereochemical control achievable in its reactions make it an ideal starting point for constructing complex molecular architectures found in nature.

One approach involves utilizing the dioxanone as a template to direct the formation of subsequent stereocenters. For example, a 1,3-dioxane-templated polyepoxide cascade reaction has been explored for the synthesis of the ABC ring system of Tamulamides A and B. nih.gov This strategy leverages the conformational constraints imposed by the dioxane ring to control the stereochemical outcome of the cascade.

Furthermore, libraries of natural product-like molecules can be generated from scaffolds derived from this compound. acs.orgnih.gov For instance, the cedrane (B85855) scaffold, a three-dimensional framework, can be functionalized using reactions involving 1,3-dioxane (B1201747) derivatives to create diverse chemical libraries for biological screening. acs.org Another example is the synthesis of azaphilone-based libraries, where the highly oxygenated bicyclic core can be constructed and diversified using methodologies that can involve precursors related to this compound chemistry. nih.gov

The synthesis of antitrypanosomal 1,2-dioxane (B1202867) derivatives based on a natural product scaffold from Plakortis species also highlights the utility of related building blocks. nih.gov While not directly using this compound, the strategies for constructing oxygenated heterocyclic systems are conceptually related.

Development of Diverse Functional Molecules

Nucleoside Analogues Derived from this compound Frameworks

This compound and its derivatives are key starting materials for the synthesis of various nucleoside analogues, a class of molecules with significant therapeutic applications, particularly as antiviral and anticancer agents. researchgate.netnih.gov The dioxane framework serves as a versatile scaffold for constructing the modified sugar moiety of these analogues.

A general and versatile synthetic strategy involves the nucleophilic addition of a nucleobase to a 1,3-dioxane scaffold that has a suitable leaving group at the 5-position. researchgate.net This approach allows for the synthesis of both cis and trans isomers of pyrimidine (B1678525) and purine (B94841) nucleoside analogues, as well as their halogenated derivatives. researchgate.net

More advanced strategies focus on creating C4'-modified nucleoside analogues, which have shown promise in antiviral drug development. nih.gov A modular, five-step process has been developed to access a diverse collection of C4'-modified nucleoside analogues. This process begins with an enantioselective aldol reaction between 2,2-dimethoxyacetaldehyde (B46314) and 2,2-dimethyl-1,3-dioxan-5-one to create a central chiral building block. nih.gov Subsequent modifications and an intramolecular trans-acetalization sequence construct the modified ribose core. nih.gov This method significantly reduces the number of synthetic steps compared to previous approaches. nih.gov

The RAMP-hydrazone α-alkylation methodology has also been employed, starting from 2,2-dimethyl-1,3-dioxan-5-one, to synthesize 4′-quaternary 2′-deoxy-3′-epi-β-C-nucleosides with excellent enantioselectivity. thieme-connect.com

Pyrano[3,2-d]benchchem.comnih.govdioxin Derivatives

The reactivity of this compound allows for its use in the synthesis of fused heterocyclic systems, such as pyrano[3,2-d] nih.govdioxin derivatives. These structures are formed through condensation reactions involving the active methylene (B1212753) group of the dioxanone.

One-pot cyclocondensation reactions of this compound with aldehydes and other reagents can efficiently produce these fused ring systems. dntb.gov.ua For example, ultrasound-assisted synthesis has been shown to be an effective method for accelerating the synthesis of dihydropyrano[3,2-d] nih.govdioxin derivatives. dntb.gov.uaresearchgate.net This technique often leads to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. researchgate.net The reaction typically involves the condensation of this compound with an aldehyde and a C-H activated acid like Meldrum's acid.

These pyranodioxin structures can be seen as complex carbohydrate mimetics and may possess interesting biological properties. The synthesis of related pyranopyridine derivatives also showcases the utility of multicomponent reactions in building complex heterocyclic frameworks, sometimes under microwave-assisted or solvent-free conditions. asianpubs.org

Chiral 3-Hydroxyoxindoles and Related Bioactive Structures

The synthesis of chiral 3-hydroxyoxindoles is a significant area of research due to their prevalence in a wide array of biologically active compounds. This compound and its derivatives have emerged as valuable C3 building blocks in the asymmetric synthesis of these important structural motifs.

Organocatalytic aldol reactions between isatin (B1672199) derivatives and 2,2-dimethyl-1,3-dioxan-5-one have been effectively utilized to produce chiral 3-hydroxyoxindoles. uevora.ptresearchgate.net For instance, the use of a pseudopeptide organocatalyst with a phosphoric acid additive facilitated this reaction, yielding the desired products in moderate yields and with good to moderate enantiomeric excesses. uevora.pt One of the products from this reaction is a key intermediate in the synthesis of TMC-95A, a potent proteasome inhibitor with potential anticancer applications. uevora.ptacs.org

The versatility of this approach is further demonstrated by the use of various catalysts to achieve high stereoselectivity. N-Prolinylanthranilamide-based pseudopeptide organocatalysts have been shown to promote the enantioselective direct aldol reaction of 7-iodoisatin and 2,2-dimethyl-1,3-dioxan-5-one, achieving high conversion, yield, and stereoselectivity. acs.org Similarly, α-amino acid sulfonamide-catalyzed aldol reactions of ketones with isatins under neat conditions have also been reported. beilstein-journals.org

The strategic importance of this compound derivatives is underscored by their role as synthons for dihydroxyacetone, a key precursor for various complex structures. researchgate.netresearchgate.net This approach allows for the construction of the vicinal 1,2,3-tricarbonyl skeleton, a motif present in several natural products. researchgate.net

Table 1: Organocatalytic Aldol Reaction of Isatins with 2,2-dimethyl-1,3-dioxan-5-one

| Catalyst/Promoter | Isatin Derivative | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Reference |

| Pseudopeptide C31 / H₃PO₄ | Not specified | Moderate | Moderate to Good | Not specified | uevora.pt |

| N-Prolinylanthranilamide 14 | 7-Iodoisatin | 75 | 90 | 23:1 | acs.org |

Divergent Synthetic Strategies

Divergent synthesis, a strategy that allows for the creation of multiple structurally distinct products from a common starting material, is a powerful tool in modern organic chemistry. beilstein-journals.org this compound serves as a versatile building block in such strategies, enabling the efficient construction of diverse molecular architectures. researchgate.net

A key feature of this compound in divergent synthesis is its ability to act as a precursor to a dihydroxyacetone unit. researchgate.net This functionality allows for a variety of subsequent chemical transformations. For example, through the SAMP/RAMP hydrazone protocol, this compound can be alkylated to introduce chirality and build complex carbon skeletons. researchgate.net This method has been successfully applied in the synthesis of intermediates for natural products. researchgate.net

The concept of divergent synthesis is not limited to the generation of stereoisomers but also extends to the creation of different molecular scaffolds. beilstein-journals.org By carefully selecting reaction conditions such as catalysts, solvents, and temperature, the reaction pathway of a substrate derived from this compound can be directed towards different outcomes. beilstein-journals.org This controlled diversification is crucial for the efficient exploration of chemical space and the discovery of new bioactive molecules. beilstein-journals.orgnih.gov

For instance, the application of different catalysts can lead to either C-C or C-N bond formation, resulting in completely different heterocyclic systems from a common precursor. beilstein-journals.org While specific examples detailing the divergent synthesis starting directly from this compound to form vastly different molecular classes are still emerging, its established role as a versatile C3 building block points towards its significant potential in this area. researchgate.netgoogle.com The ability to generate complex and diverse structures from a simple and readily available starting material like this compound is a testament to its strategic importance in the synthesis of complex molecules. researchgate.netnih.gov

Perspectives and Future Research Directions in 1,3 Dioxan 5 One Chemistry

Emerging Methodologies for Enhanced Chemical Selectivity

The development of new synthetic methods with high levels of chemo-, regio-, and stereoselectivity is a primary focus in modern organic chemistry. youtube.com For 1,3-dioxan-5-one, a key challenge and opportunity lies in controlling the outcome of reactions at its various functional sites.

Recent advancements have centered on organocatalysis to achieve high stereoselectivity in reactions involving this compound derivatives. For instance, proline-catalyzed aldol (B89426) reactions of 2,2-dimethyl-1,3-dioxan-5-one (B43941) with various aldehydes have been shown to proceed with good diastereoselectivity, particularly with acyclic chiral α-oxy and α-amino aldehydes. iau.ir The addition of Brønsted acids as co-catalysts has been found to improve the enantioselectivity in some cases. researchgate.net

Furthermore, innovative one-pot procedures are being developed to streamline synthetic sequences. A notable example is the in situ generation of this compound derivatives from dihydroxyacetone dimer, followed by direct use in Claisen-Schmidt condensations with aromatic aldehydes. researchgate.net This approach avoids the need for isolating the often-unstable this compound intermediate and utilizes catalytic amounts of reagents like acetic acid and pyrrolidine (B122466). researchgate.net

Another area of progress is the stereoselective α,α′-annelation of 1,3-dioxan-5-ones. The use of pyrrolidine enamines derived from these ketones in reactions with electrophiles like methyl α-(bromomethyl)acrylate leads to the formation of bridged bicyclic systems with complete stereocontrol. researchgate.netnih.gov The stereochemical outcome is rationalized by steric and stereoelectronic effects in a boat-like transition state. researchgate.netnih.govacs.org

These methodologies are expanding the synthetic utility of 1,3-dioxan-5-ones, enabling the efficient construction of complex molecular architectures.

Advanced Spectroscopic and Computational Tools for Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. Advanced spectroscopic and computational techniques are proving indispensable in elucidating the intricate details of reactions involving this compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural and conformational analysis. rsc.org Techniques such as variable-temperature NMR can help identify and characterize different conformations, such as the chair and twist-boat forms of the 1,3-dioxane (B1201747) ring. High-resolution multi-dimensional NMR techniques, including COSY, NOESY, and HSQC, are essential for precise assignment of proton and carbon signals, which is fundamental for stereochemical determination. rsc.org J-based configuration analysis (JBCA) is another powerful NMR method for elucidating the relative stereochemistry of acyclic and cyclic systems derived from this compound. rsc.org

Computational Tools:

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms and predicting stereochemical outcomes. core.ac.ukmdpi.com DFT calculations can be used to model transition state structures and energies, providing insights into the factors that control selectivity. core.ac.uk For example, computational studies have been employed to understand the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds, revealing the influence of substituents and solvent on the reaction mechanism. researchgate.netresearchgate.net In organocatalytic reactions, DFT calculations can help to elucidate the role of the catalyst and predict the stereoselectivity of the products. core.ac.uk The use of newer functionals that account for dispersion energy, such as B3LYP-D and wB97XD, has improved the accuracy of these calculations. core.ac.uk

The synergy between advanced spectroscopic methods and computational modeling provides a powerful approach to unraveling complex reaction mechanisms and guiding the development of new synthetic strategies.

Novel Synthetic Applications in Polyoxygenated Compound Chemistry

The unique structural features of this compound make it an ideal starting material for the synthesis of a wide range of polyoxygenated compounds, which are prevalent in many biologically active natural products. researchgate.net

A significant application of this compound is in the synthesis of higher-carbon sugars and their derivatives. researchgate.netbac-lac.gc.ca The stereocontrolled double aldol reaction strategy is a powerful method for elongating the carbon chain. The first aldol reaction can be controlled using organocatalysis, while the second can be directed by using either lithium or boron enolates to achieve different stereochemical outcomes. bac-lac.gc.ca This methodology has been successfully applied to the synthesis of various monosaccharides. researchgate.net

Furthermore, this compound derivatives are key intermediates in the synthesis of medicinally important compounds. For instance, the proline-catalyzed aldol reaction of 2,2-dimethyl-1,3-dioxan-5-one has been used as a key step in the synthesis of azasugars, which are relevant for the treatment of Fabry's disease. iau.ir The products of these reactions have also been utilized in the synthesis of iminosugars and other polyoxygenated natural products. researchgate.net

The development of annulation reactions has further expanded the utility of 1,3-dioxan-5-ones. For example, the α,α′-annelation reaction has been used to construct the highly oxygenated cyclohexane (B81311) ring system found in natural products like phyllaemblic acid. researchgate.netnih.gov

The versatility of this compound as a chiral building block continues to inspire the development of novel synthetic strategies for accessing complex and biologically significant molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dioxan-5-one, and how can reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions of β-keto esters or acid-catalyzed ring-closing of diols. To ensure reproducibility, researchers should:

- Document reaction conditions (temperature, solvent, catalyst) in detail .

- Include purity validation via HPLC or GC-MS, with retention times and calibration curves provided .

- Compare spectral data (¹H/¹³C NMR, IR) with literature values. For novel derivatives, elemental analysis or high-resolution mass spectrometry (HRMS) is mandatory .

Q. How should researchers design experiments to characterize the physical-chemical properties of this compound derivatives?

- Methodological Answer : Key properties (e.g., solubility, logP, thermal stability) should be assessed using:

- Solubility : Shake-flask method in polar/non-polar solvents, quantified via UV-Vis spectroscopy .

- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Partition coefficient (logP) : Reverse-phase HPLC with reference standards .

- Report deviations from literature values and discuss potential causes (e.g., isomerization) .

Advanced Research Questions

Q. How can contradictions in reported reaction kinetics or catalytic efficiencies for this compound synthesis be resolved?

- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture, catalyst lot variations). To address this:

- Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized catalysts) .

- Use statistical tools (e.g., ANOVA) to identify significant variables.

- Cross-validate findings with computational models (e.g., DFT studies on transition states) .

- Publish raw data and detailed protocols in supplementary materials to enable peer verification .

Q. What strategies are effective for elucidating the ecological impact of this compound degradation byproducts?

- Methodological Answer :

- Fate and transport studies : Use LC-MS/MS to track degradation products in simulated environmental matrices (soil, water) .

- Toxicity assays : Perform in vitro assays (e.g., Microtox®) on bacterial models and correlate results with QSAR predictions .

- Lifecycle analysis : Integrate data into models like USEtox® to assess bioaccumulation potential .

- Disclose limitations (e.g., lab-to-field extrapolation uncertainties) in discussions .

Q. How can computational methods improve the design of this compound-based polymers?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict polymer backbone flexibility and solvent interactions using tools like GROMACS .

- Copolymer compatibility : Calculate Hansen solubility parameters for monomer pairs to optimize miscibility .

- Validate predictions with experimental DSC (glass transition temperatures) and tensile testing .

- Publish code and force field parameters to enhance reproducibility .

Data Management & Validation

Q. What criteria should be used to evaluate the reliability of spectral data for novel this compound analogs?

- Methodological Answer :

- Peer validation : Compare with open-access databases (e.g., NMRShiftDB) .

- Signal assignment : Confirm via 2D NMR (COSY, HSQC) and isotopic labeling if ambiguity exists .

- Thresholds : Report signal-to-noise ratios >20:1 for NMR and mass accuracy <5 ppm for HRMS .

- Flag discrepancies (e.g., unassigned peaks) in supplementary materials .

Table: Recommended Characterization Techniques for this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.